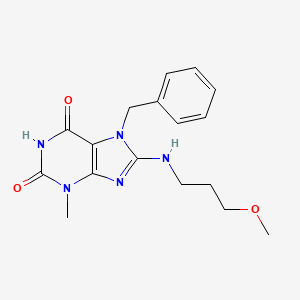

![molecular formula C19H23NO5 B2536721 Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 859108-07-9](/img/structure/B2536721.png)

Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of coumarin and piperidine. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Piperidine is a widely used organic compound in the synthesis of pharmaceuticals and fine chemicals.

Molecular Structure Analysis

The compound contains a coumarin moiety (a benzopyrone), which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. It also contains a piperidine moiety, which is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The ester group might undergo hydrolysis, transesterification, or other reactions typical of esters. The coumarin moiety might undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

Research has been conducted on the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation, demonstrating the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in creating ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). This illustrates the compound's role in advancing synthetic organic chemistry techniques.

Anticancer Applications

A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity, showing that certain derivatives have promising anticancer properties relative to standard treatments (Rehman et al., 2018). This indicates the compound's potential in the development of new anticancer agents.

Chemical Structure and Properties

The crystal structures of alanylpiperidine analogues, including ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, were determined to understand their potential as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators, highlighting the importance of structural analysis in drug development (Mambourg et al., 2021).

Application in Tumor Imaging and Therapy

Nitroxides, including compounds with piperidine structures, have been explored as MRI contrast agents for tumor detection, with polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) synthesized for targeted bimodal MRI/optical imaging of tumors (Huang et al., 2015). This research demonstrates the compound's utility in advanced imaging techniques for cancer diagnosis and treatment monitoring.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELBBFFEKDIJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

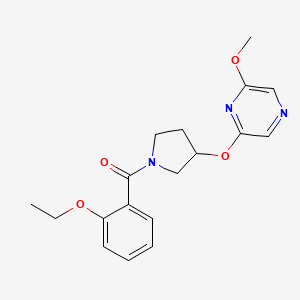

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

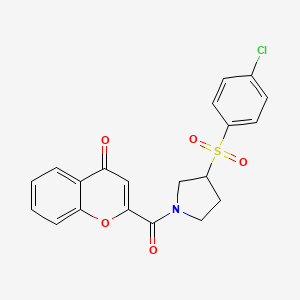

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

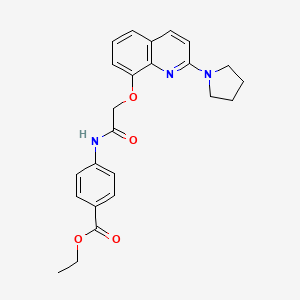

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)